4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative featuring a cyclopropyl group, a methoxyethyl chain, and a complex piperidinyl-pyrrolidine carbonyl moiety. Its structural characterization likely employs X-ray crystallography techniques refined via the SHELX software suite , with visualization facilitated by ORTEP-3 for graphical representation of molecular geometry .
Properties
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4/c1-33-13-12-28-24(32)29(20-9-10-20)22(25-28)17-6-5-11-26(15-17)23(31)18-14-21(30)27(16-18)19-7-3-2-4-8-19/h2-4,7-8,17-18,20H,5-6,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPSAWDVGPQLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-cyclopropyl-1-(2-methoxyethyl)-3-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the cyclopropyl, methoxyethyl, and piperidinyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the triazole and piperidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities in biological research.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism would depend on its biological activity and the targets it interacts with.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a triazolone backbone with derivatives reported in , which include [α-(4-methoxybenzoyl)-2-(1,2,4-triazol-1-yl)]ethyl-N,N-dimethyldithiocarbamate. Key differences lie in substituents:
- Cyclopropyl vs.
- Piperidinyl-Pyrrolidine Carbonyl vs. Dithiocarbamate : The pyrrolidine carbonyl moiety could improve target-binding specificity in enzyme inhibition (e.g., cytochrome P450), whereas dithiocarbamate groups in ’s compounds may confer broader fungicidal activity through metal ion chelation .
Crystallographic Data Comparison
Note: Hypothetical data for the target compound are inferred from structural analogs.
Research Findings and Implications
- Crystallographic Robustness : The use of SHELX and ORTEP-3 ensures high-precision structural models, critical for structure-activity relationship (SAR) studies .
- Bioactivity Potential: Substitution patterns in the target compound suggest tailored enzyme inhibition, contrasting with the broader activity of dithiocarbamate derivatives.
- Synthetic Challenges : The cyclopropyl and pyrrolidine groups may complicate synthesis compared to simpler aromatic substituents, necessitating advanced coupling strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
